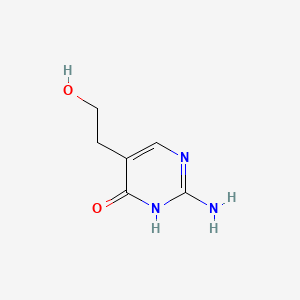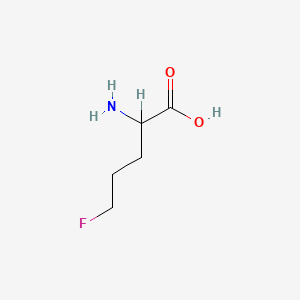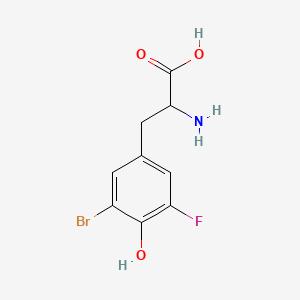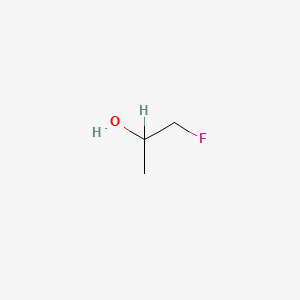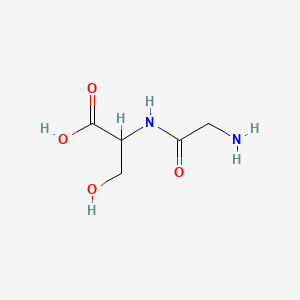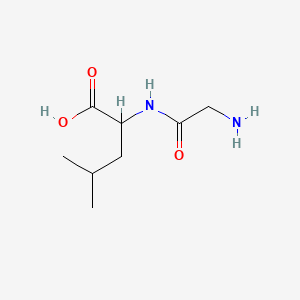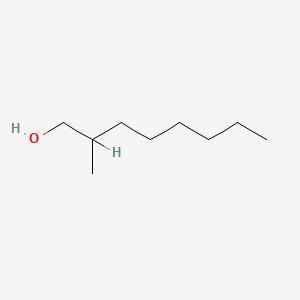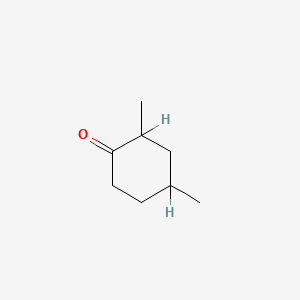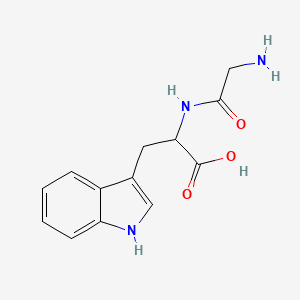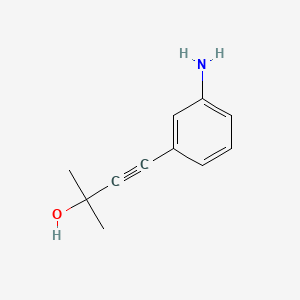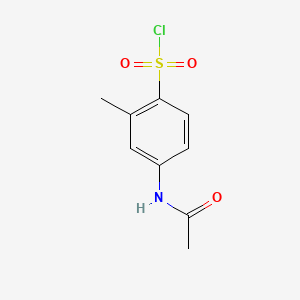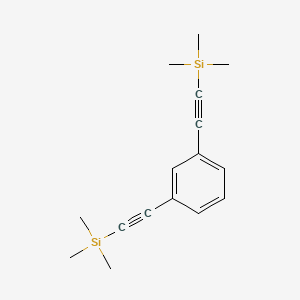
1,3-Bis((trimethylsilyl)ethynyl)benzene
Descripción general
Descripción
1,3-Bis((trimethylsilyl)ethynyl)benzene is a chemical compound with the molecular formula C16H22Si2 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by (trimethylsilyl)ethynyl groups .
Molecular Structure Analysis
The molecular structure of 1,3-Bis((trimethylsilyl)ethynyl)benzene consists of a benzene ring with (trimethylsilyl)ethynyl groups attached at the 1 and 3 positions . The molecule has a molecular weight of 270.517 Da .Physical And Chemical Properties Analysis
1,3-Bis((trimethylsilyl)ethynyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 304.9±38.0 °C at 760 mmHg, and a flash point of 120.9±19.8 °C . It has a molar refractivity of 86.6±0.4 cm3, and a molar volume of 291.5±5.0 cm3 .Aplicaciones Científicas De Investigación
1. Use in Catalysis
- Application Summary: 1,3-Bis((trimethylsilyl)ethynyl)benzene has been used in the Sonogashira reaction for the synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene .
- Methods of Application: The compound was used in a reaction involving citrate-stabilized palladium nanoparticles. The nanoparticles were synthesized and supported on silica spheres .
- Results: The unsupported particles presented very high catalytic activity and conversion with lower catalyst load despite their poor colloidal aggregation stability. Immobilized particles presented very good and in some cases superior catalytic performance than the most widely-used homogeneous catalyst, but using one order of magnitude less load .
2. Use as Ligand
- Application Summary: It can be used as a ligand in organometallic chemistry and phosphorus chemistry .
- Methods of Application: The compound can be used as a ligand in metal-organic catalysts for transfer polymerization reactions and thiolation reactions .
- Results: The specific results or outcomes of these reactions were not provided in the source .
- ChemSpider and NIST Chemistry WebBook provide detailed chemical information about 1,3-Bis((trimethylsilyl)ethynyl)benzene, including its molecular formula, mass, and structure. This information can be useful in various fields of scientific research, such as chemistry and materials science.
- MilliporeSigma mentions a similar compound, 1,4-Bis(trimethylsilyl)benzene, which can be used as a precursor for developing silicon carbide coating using a plasma-assisted chemical vapor deposition (CVD) process. It’s possible that 1,3-Bis((trimethylsilyl)ethynyl)benzene might have similar applications.
- ChemSpider and NIST Chemistry WebBook provide detailed chemical information about 1,3-Bis((trimethylsilyl)ethynyl)benzene, including its molecular formula, mass, and structure. This information can be useful in various fields of scientific research, such as chemistry and materials science.
- MilliporeSigma mentions a similar compound, 1,4-Bis(trimethylsilyl)benzene, which can be used as a precursor for developing silicon carbide coating using a plasma-assisted chemical vapor deposition (CVD) process. It’s possible that 1,3-Bis((trimethylsilyl)ethynyl)benzene might have similar applications.
Safety And Hazards
Propiedades
IUPAC Name |
trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOZZMGMNVKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191557 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((trimethylsilyl)ethynyl)benzene | |
CAS RN |
38170-80-8 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



